molecular formula C6H4FNO2S B1444710 4-Fluoro-2-nitrobenzenethiol CAS No. 654063-68-0

4-Fluoro-2-nitrobenzenethiol

Cat. No.: B1444710
CAS No.: 654063-68-0
M. Wt: 173.17 g/mol
InChI Key: XZYMOIJGXLSPTM-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S. It is characterized by the presence of a fluorine atom, a nitro group, and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-nitrobenzenethiol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiol reagents under controlled conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow microreactors to enhance mass transfer and reaction efficiency. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrobenzenethiol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The thiol group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide (H2O2).

    Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Oxidation: Hydrogen peroxide (H2O2).

    Substitution: Phenoxide ions, polar aprotic solvents (DMF, DMSO), bases (K2CO3).

Major Products Formed:

    Reduction: 4-Fluoro-2-aminobenzenethiol.

    Oxidation: 4-Fluoro-2-nitrobenzenesulfonic acid.

    Substitution: 4-Phenoxy-2-nitrobenzenethiol.

Scientific Research Applications

4-Fluoro-2-nitrobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein labeling due to its reactive thiol group.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitrobenzenethiol involves its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Molecular Targets and Pathways:

    Proteins and Enzymes: The thiol group targets cysteine residues in proteins, forming covalent adducts.

    Redox Pathways: The nitro group can undergo reduction, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

4-Fluoro-2-nitrobenzenethiol can be compared with other similar compounds such as:

    4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but with a bromine atom instead of a thiol group.

    4-Fluoro-2-nitrothiophenol: A closely related compound with similar reactivity and applications.

Uniqueness: The presence of both a thiol group and a nitro group in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.

Properties

IUPAC Name

4-fluoro-2-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYMOIJGXLSPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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